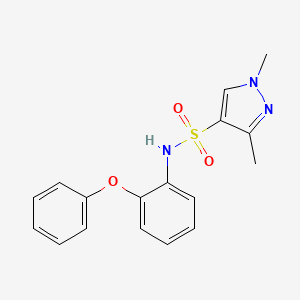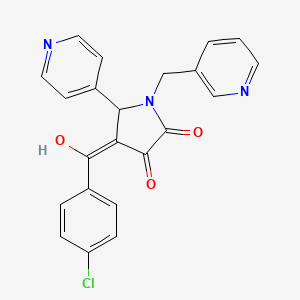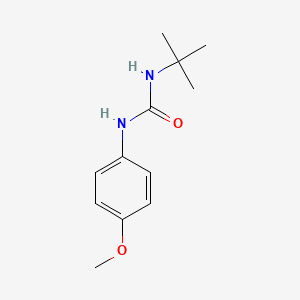
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as DPP4S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
作用机制
The mechanism of action of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4 enzyme activity. DPP4 is a serine protease that cleaves peptides at the N-terminus of proline or alanine residues. This enzyme is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of biochemical and physiological effects, including the inhibition of DPP4 enzyme activity, stimulation of insulin secretion, and regulation of glucose metabolism. In addition, 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potent inhibitory activity against DPP4 enzyme. This makes it a valuable tool for investigating the role of DPP4 in various biological processes. However, one of the limitations of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for the research and development of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide. One of the most promising areas of research is the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies are needed to investigate the anti-inflammatory and antioxidant properties of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, the development of more efficient and cost-effective synthesis methods for 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide could lead to its wider use in scientific research.
合成方法
The synthesis of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the reaction between 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained by sulfonation of the intermediate with chlorosulfonic acid. The yield of the reaction is typically around 50-60%, and the purity of the compound can be improved by recrystallization.
科学研究应用
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. One of the most significant applications of this compound is in the study of enzyme inhibition. 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This makes 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide a potential therapeutic agent for the treatment of type 2 diabetes.
属性
IUPAC Name |
1,3-dimethyl-N-(2-phenoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-17(12-20(2)18-13)24(21,22)19-15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTIOGAPFZJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)